molecular formula C13H10N2O2 B11880968 5H-[1]Benzopyrano[3,4-c]pyridin-5-one, 4-amino-2-methyl- CAS No. 29542-38-9

5H-[1]Benzopyrano[3,4-c]pyridin-5-one, 4-amino-2-methyl-

Cat. No.: B11880968
CAS No.: 29542-38-9
M. Wt: 226.23 g/mol
InChI Key: IBYKUFVAOHGLRZ-UHFFFAOYSA-N
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Description

5H-1Benzopyrano[3,4-c]pyridin-5-one, 4-amino-2-methyl- is a heterocyclic compound that belongs to the class of benzopyranopyridines This compound is characterized by its fused ring structure, which includes a benzopyran moiety and a pyridine ring

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 5H-1benzopyrano[3,4-c]pyridin-5-one, 4-amino-2-methyl- can be achieved through various synthetic routes. One common method involves the von Pechmann reaction, which starts with 6-hydroxy-2,3-dihydrobenzofuran acetates and 1-benzyl-3-ethoxycarbonylpiperidin-4-one, followed by subsequent dehydrogenation . Another approach includes the cyclization of 4-formyl-3-hydroxy-2-methylbenzofuro[3,2-c]pyridine and the cyclization of piperidinone O-(4,7-dimethylcoumarin-7-yl) oxime derivatives .

Industrial Production Methods: Industrial production methods for this compound are not extensively documented. the synthesis methods mentioned above can be scaled up for industrial applications with appropriate optimization of reaction conditions and purification processes.

Chemical Reactions Analysis

Types of Reactions: 5H-1Benzopyrano[3,4-c]pyridin-5-one, 4-amino-2-methyl- undergoes various chemical reactions, including:

  • Oxidation: The compound can be oxidized to form corresponding oxides.
  • Reduction: Reduction reactions can convert the compound into its reduced forms.
  • Substitution: The amino and methyl groups can participate in substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions::
  • Oxidation: Common oxidizing agents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) can be used.
  • Reduction: Reducing agents like sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typically employed.
  • Substitution: Substitution reactions often involve reagents like halogens (e.g., chlorine, bromine) or nucleophiles (e.g., amines, alcohols).

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce various substituted derivatives.

Scientific Research Applications

Chemistry: In chemistry, 5H-1benzopyrano[3,4-c]pyridin-5-one, 4-amino-2-methyl- is studied for its electronic properties and π-π* absorption spectra . These properties make it a valuable compound for research in molecular electronics and photophysics.

Biology and Medicine: The compound’s unique structure and functional groups make it a potential candidate for biological and medicinal research. It may be explored for its interactions with biological molecules and its potential therapeutic applications.

Industry: In the industrial sector, this compound can be used as an intermediate in the synthesis of more complex molecules. Its derivatives may find applications in the production of pharmaceuticals, agrochemicals, and other specialty chemicals.

Mechanism of Action

The mechanism of action of 5H-1benzopyrano[3,4-c]pyridin-5-one, 4-amino-2-methyl- involves its ability to form hydrogen bonds and participate in various chemical interactions. The compound has an intramolecular hydrogen bond between its amino and carbonyl groups . Additionally, it can form hydrogen bonds with alcohols, primarily at the nitrogen atom of the benzopyranopyridine ring . These interactions play a crucial role in its chemical behavior and potential biological activity.

Comparison with Similar Compounds

Similar Compounds::

  • 1-Methyl-4-amino-5H-1benzopyrano[3,4-c]pyridin-5-one
  • 2-Methyl-4-amino-5H-1benzopyrano[3,4-c]pyridin-5-one
  • 5H-furo3′,2′:6,7benzopyrano[3,4-c]pyridin-5-ones

Uniqueness: The uniqueness of 5H-1benzopyrano[3,4-c]pyridin-5-one, 4-amino-2-methyl- lies in its specific substitution pattern, which imparts distinct electronic and chemical properties

Properties

CAS No.

29542-38-9

Molecular Formula

C13H10N2O2

Molecular Weight

226.23 g/mol

IUPAC Name

4-amino-2-methylchromeno[3,4-c]pyridin-5-one

InChI

InChI=1S/C13H10N2O2/c1-7-6-9-8-4-2-3-5-10(8)17-13(16)11(9)12(14)15-7/h2-6H,1H3,(H2,14,15)

InChI Key

IBYKUFVAOHGLRZ-UHFFFAOYSA-N

Canonical SMILES

CC1=CC2=C(C(=N1)N)C(=O)OC3=CC=CC=C32

Origin of Product

United States

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